2-(5-Bromo-4-{[6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}-2-methoxyphenoxy)acetic acid
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Overview
Description
2-(5-Bromo-4-{[6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}-2-methoxyphenoxy)acetic acid is a complex organic compound with a unique structure that includes a brominated phenoxyacetic acid moiety and a thiazolobenzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-4-{[6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}-2-methoxyphenoxy)acetic acid typically involves multiple steps. One common approach starts with the bromination of a suitable phenol derivative, followed by the introduction of the thiazolobenzimidazole moiety through a series of condensation and cyclization reactions. The final step involves the esterification or amidation of the phenoxyacetic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-4-{[6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}-2-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the phenoxyacetic acid moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-4-{[6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}-2-methoxyphenoxy)acetic acid depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The thiazolobenzimidazole core is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-4-{[6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}-2-hydroxyphenoxy)acetic acid
- 2-(5-Bromo-4-{[6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}-2-ethoxyphenoxy)acetic acid
Uniqueness
The uniqueness of 2-(5-Bromo-4-{[6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}-2-methoxyphenoxy)acetic acid lies in its specific combination of functional groups and its potential for diverse applications. The presence of the bromine atom and the thiazolobenzimidazole core provides unique reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[5-bromo-4-[(Z)-(6,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]-2-methoxyphenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O5S/c1-10-4-14-15(5-11(10)2)24-20(27)18(30-21(24)23-14)7-12-6-16(28-3)17(8-13(12)22)29-9-19(25)26/h4-8H,9H2,1-3H3,(H,25,26)/b18-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBPESOCFQHBOF-WSVATBPTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CC(=C(C=C4Br)OCC(=O)O)OC)SC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N3C(=O)/C(=C/C4=CC(=C(C=C4Br)OCC(=O)O)OC)/SC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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